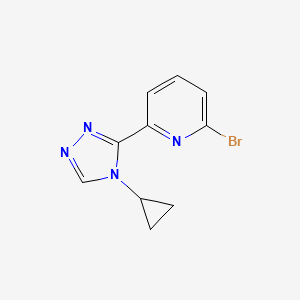
1,1'-(4-Chloro-1,3-phenylene)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4-Chloro-1,3-phenylene)diethanone is an organic compound characterized by the presence of a chloro-substituted phenylene ring bonded to two ethanone groups
准备方法
The synthesis of 1,1’-(4-Chloro-1,3-phenylene)diethanone typically involves the acetylation of 4-chloro-1,3-phenylenediamine. The reaction is carried out in the presence of acetic anhydride and a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
1,1’-(4-Chloro-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone groups to alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学研究应用
1,1’-(4-Chloro-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
作用机制
The mechanism by which 1,1’-(4-Chloro-1,3-phenylene)diethanone exerts its effects involves interactions with various molecular targets. The chloro group and ethanone moieties can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
相似化合物的比较
1,1’-(4-Chloro-1,3-phenylene)diethanone can be compared with other similar compounds such as:
1,1’-(4,6-Dihydroxy-1,3-phenylene)diethanone: This compound has hydroxyl groups instead of a chloro group, leading to different chemical reactivity and biological activity.
1,1’-(4,6-Dimethyl-1,3-phenylene)diethanone: The presence of methyl groups instead of a chloro group affects the compound’s steric and electronic properties.
1,1’-(4-Methyl-1,3-phenylene)diethanone: Similar to the dimethyl derivative but with only one methyl group, resulting in unique chemical behavior.
属性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
1-(3-acetyl-4-chlorophenyl)ethanone |
InChI |
InChI=1S/C10H9ClO2/c1-6(12)8-3-4-10(11)9(5-8)7(2)13/h3-5H,1-2H3 |
InChI 键 |
VOVNNNCSELMNSO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


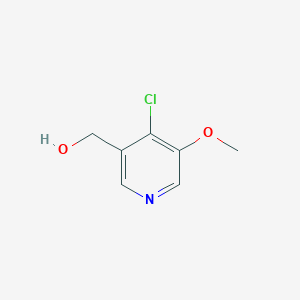


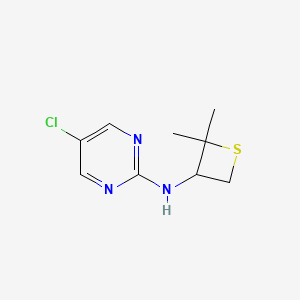
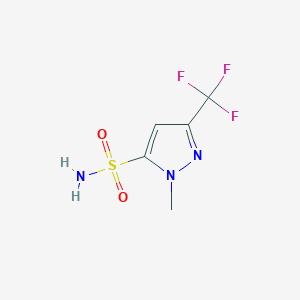
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)

![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile](/img/structure/B12950788.png)
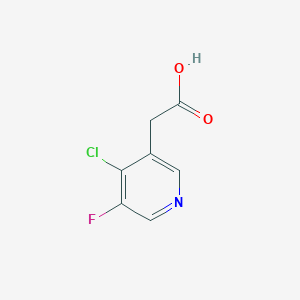
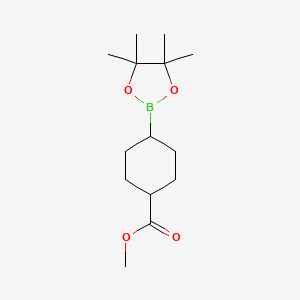
![Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-](/img/structure/B12950802.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)
